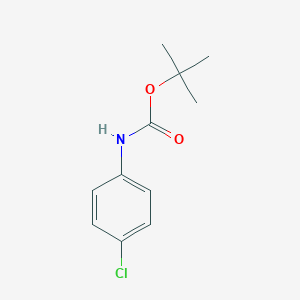

tert-butyl N-(4-chlorophenyl)carbamate

Overview

Description

tert-Butyl N-(4-chlorophenyl)carbamate is a carbamate derivative featuring a tert-butyl group attached to a carbamate nitrogen, which is further bonded to a 4-chlorophenyl ring. This compound is primarily utilized as a pharmaceutical intermediate in organic synthesis and drug development.

The tert-butyl carbamate (Boc) group is widely employed as a protective group for amines due to its stability under basic and nucleophilic conditions, as well as its ease of removal under acidic conditions. The 4-chlorophenyl moiety may enhance the compound’s electronic and steric properties, influencing its reactivity in coupling reactions or as a building block for larger molecular architectures .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-butyl N-(4-chlorophenyl)carbamate can be synthesized through the reaction of 4-chlorophenyl isocyanate with tert-butyl alcohol under controlled conditions. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form 4-chlorophenylamine and tert-butyl alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.

Major Products:

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: Major products include 4-chlorophenylamine and tert-butyl alcohol.

Scientific Research Applications

tert-butyl N-(4-chlorophenyl)carbamate is used in various scientific research applications, including:

Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex molecules.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.

Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

The following table and analysis compare tert-butyl N-(4-chlorophenyl)carbamate with structurally related carbamate derivatives, focusing on substituents, molecular properties, and applications:

Structural and Functional Analysis

Substituent Effects

- Electron-Withdrawing Groups (e.g., Cl, NO₂): Compounds like tert-butyl (2-chloro-4-nitrophenyl)carbamate exhibit enhanced electrophilicity due to the nitro group, making them reactive in aromatic substitution reactions. In contrast, the 4-chlorophenyl group in the parent compound provides moderate electron withdrawal, balancing stability and reactivity .

- Heterocyclic Modifications (e.g., pyrimidine):

The pyrimidine ring in tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate introduces hydrogen-bonding capabilities and planar rigidity, which are critical for target engagement in medicinal chemistry .

Steric and Protective Group Variations

Biological Activity

Tert-butyl N-(4-chlorophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its interaction with various enzymes and potential therapeutic applications. This article explores the compound's biological mechanisms, pharmacokinetics, and relevant case studies, supported by data tables summarizing key findings.

Target Enzymes

this compound primarily acts as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. By reversibly binding to AChE, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This mechanism is common among carbamate derivatives, which are known for their neuroactive properties.

Biochemical Pathways

The inhibition of AChE results in overstimulation of cholinergic pathways, which can affect various physiological functions, including muscle contraction and cognitive processes. The compound may also interact with other enzymes involved in metabolic pathways, influencing cellular signaling and gene expression .

Pharmacokinetics

This compound is generally well-absorbed when administered orally. It undergoes hepatic metabolism and is primarily excreted through urine. The pharmacokinetic profile indicates a rapid distribution throughout the body, which is essential for its biological effects.

| Parameter | Value |

|---|---|

| Molecular Weight | 239.7 g/mol |

| Absorption | High |

| Distribution | Wide |

| Metabolism | Hepatic |

| Excretion | Urinary |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its structural similarity to other bioactive compounds suggests potential applications in developing new antibiotics.

Anticancer Activity

Preliminary studies have shown that derivatives of this compound may possess anticancer properties. The chlorophenyl group is believed to enhance its reactivity and selectivity towards cancerous cells, making it a candidate for further investigation in oncology.

Case Studies

-

Neurotoxicity Assessment

A study evaluated the neurotoxic effects of this compound in rodent models. Results indicated significant inhibition of AChE activity, leading to symptoms consistent with cholinergic overstimulation, such as muscle tremors and respiratory distress. This underscores the need for careful dosage regulation in therapeutic applications . -

Antimicrobial Efficacy

In vitro tests demonstrated that this compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate antibacterial activity compared to standard antibiotics. -

Cancer Cell Line Studies

Research involving various cancer cell lines showed that the compound could induce apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis revealed increased levels of pro-apoptotic markers after treatment with this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl N-(4-chlorophenyl)carbamate in laboratory settings?

- Methodology :

- Reagent Selection : Use tert-butyl carbamate derivatives and 4-chloroaniline as precursors. Activate coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) .

- Reaction Conditions : Conduct reactions under inert atmosphere (N₂/Ar) at 0–25°C for 12–24 hours. Monitor progress via TLC or HPLC .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

- Safety : Use PPE (gloves, goggles) and ensure adequate ventilation to mitigate exposure risks .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Analytical Techniques :

- Validation : Cross-reference with commercial standards or published spectra .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound while minimizing by-product formation?

- Experimental Design :

- DoE (Design of Experiments) : Vary temperature (0–40°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:1.2 molar ratio) to identify optimal parameters .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance reaction efficiency .

Q. What strategies are effective in resolving contradictions in reported stability data for this compound under acidic/basic conditions?

- Contradiction Analysis :

- Stability in Acid : reports stability under mild conditions, while suggests reactivity with strong acids. Validate via controlled experiments (e.g., expose to 1M HCl at 25°C vs. 60°C) and monitor degradation via NMR or IR (loss of tert-butyl group at δ ~1.3 ppm or carbonyl peak at ~1700 cm⁻¹) .

- Mechanistic Insight : Hydrolysis of the carbamate group under strong acids may generate 4-chloroaniline and CO₂, detectable via gas evolution or pH shift .

- Mitigation : Store in neutral, anhydrous conditions and avoid prolonged exposure to acids/bases during synthesis .

Properties

IUPAC Name |

tert-butyl N-(4-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEHOBXXLPHSOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338102 | |

| Record name | tert-Butyl 4-chlorophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18437-66-6 | |

| Record name | Carbamic acid, N-(4-chlorophenyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18437-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-chlorophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(4-chlorophenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.199.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.